molecular formula C3H9NO2 B093263 Ammonium propionate CAS No. 17496-08-1

Ammonium propionate

Cat. No.: B093263
CAS No.: 17496-08-1
M. Wt: 91.11 g/mol
InChI Key: XJMWHXZUIGHOBA-UHFFFAOYSA-N
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Description

Ammonium propionate, also known as ammonium propanoate, is the ammonium salt of propionic acid. It has the chemical formula ( \text{NH}_4(\text{C}_2\text{H}_5\text{COO}) ). This compound is commonly used as an antiseptic, antifungal agent, and preservative in various industries, including food and cosmetics . It is known for its ability to prevent bacterial growth and spoilage.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium propionate is typically synthesized by the reaction of propionic acid with ammonia. The preparation method involves the following steps :

  • Adding propionic acid into a reactor and stirring.
  • Preheating and pressure stabilizing liquid ammonia after evaporation, separation, and impurity removal.
  • Introducing preheated ammonia gas into the reactor for reaction.
  • Cooling and controlling the reaction temperature while stabilizing pressure.
  • Continuously reacting for over one hour, followed by cooling and decreasing the temperature.
  • Measuring the content of propionic acid in a secondary ammonia exhaust absorption device.
  • Stopping the introduction of ammonia gas and stirring to obtain this compound crystals.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process ensures high purity and yield of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Ammonium propionate undergoes several types of chemical reactions, including:

    Acid-Base Reactions: It can act as a base in reactions with stronger acids, forming propionic acid and ammonium salts.

    Decomposition: Upon heating, this compound decomposes to produce ammonia and propionic acid.

Common Reagents and Conditions:

    Acids: Strong acids like hydrochloric acid can react with this compound to release propionic acid.

    Heat: Heating the compound leads to its decomposition into ammonia and propionic acid.

Major Products Formed:

    Propionic Acid: Formed during acid-base reactions and decomposition.

    Ammonia: Released during decomposition.

Scientific Research Applications

Ammonium propionate has a wide range of applications in scientific research :

    Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: Employed in studies involving microbial growth inhibition due to its antifungal and antibacterial properties.

    Medicine: Investigated for its potential use in preserving pharmaceutical products.

    Industry: Utilized as a preservative in the food and cosmetics industries to prevent spoilage and extend shelf life.

Mechanism of Action

The mechanism by which ammonium propionate exerts its effects involves the release of propionic acid under acidic conditions. This acidification inhibits the growth of bacteria and fungi by disrupting their cellular processes. The compound targets microbial cell membranes, leading to increased permeability and eventual cell death .

Comparison with Similar Compounds

Ammonium propionate is similar to other ammonium salts of carboxylic acids, such as:

  • Ammonium acetate
  • Ammonium formate
  • Ammonium lactate

Uniqueness:

By understanding the properties, preparation methods, and applications of this compound, researchers and industries can effectively utilize this compound for various purposes.

Properties

IUPAC Name

azane;propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2.H3N/c1-2-3(4)5;/h2H2,1H3,(H,4,5);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMWHXZUIGHOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63785-12-6
Record name Propanoic acid, ammonium salt (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63785-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9066207
Record name Propanoic acid, ammonium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

17496-08-1
Record name Ammonium propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17496-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017496081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, ammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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